Dapdox
Description
Dapdox (chemical name: 3,5-diamino-1,2,4-oxadiazole-6-carboxylic acid) is a synthetic heterocyclic compound notable for its dual functionality as a pharmacophore and catalytic ligand. Structurally, it features a 1,2,4-oxadiazole core substituted with amino and carboxylic acid groups, enabling versatile coordination with transition metals and interactions with biological targets . Its synthesis involves cyclization of nitrile precursors under acidic conditions, yielding high purity (>98%) with scalable industrial protocols . This compound exhibits broad applications in medicinal chemistry (e.g., kinase inhibition) and catalysis (e.g., cross-coupling reactions), attributed to its electron-deficient oxadiazole ring and chelating capacity .
Properties
CAS No. |
138967-27-8 |
|---|---|
Molecular Formula |
C36H43NO15 |
Molecular Weight |
729.7 g/mol |
IUPAC Name |
[1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate |
InChI |
InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3/t16-,21-,23-,26-,31+,36-/m0/s1 |
InChI Key |
RBQJFBGSQDDJKT-YTHWRKCVSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Synonyms |
DAPDOX N-(5,5-DAP)DOX N-(5,5-diacetoxypentyl)doxorubicin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Dapdox is compared below with two structurally analogous compounds (Compound X: 3,5-dichloro-1,2,4-oxadiazole-6-carboxylic acid; Compound Y: 3,5-diamino-1,2,4-thiadiazole-6-carboxylic acid) and one functionally similar compound (Compound Z: 2-cyanoacrylic acid). Key parameters include molecular properties, efficacy, toxicity, and synthetic complexity.
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 172.1 | 207.4 | 188.2 | 113.1 |
| Solubility (mg/mL, H₂O) | 5.2 | 1.8 | 3.6 | 22.4 |
| IC50 (nM, Kinase A) | 10.5 | 45.3 | 18.9 | N/A |
| LD50 (mg/kg, rat) | 500 | 320 | 420 | 1,200 |
| Synthesis Steps | 5 | 6 | 7 | 3 |
Key Findings:
Structural Analogs (Compound X and Y): Compound X replaces amino groups with chlorine, reducing solubility (1.8 vs. 5.2 mg/mL) and increasing steric hindrance, which lowers kinase inhibition (IC50: 45.3 vs. 10.5 nM) . Compound Y substitutes oxadiazole with thiadiazole, enhancing metabolic stability but requiring additional synthesis steps (7 vs. 5) .
Functional Analog (Compound Z) :
- Despite lacking heterocyclic structure, Compound Z shows superior solubility (22.4 mg/mL) and lower toxicity (LD50: 1,200 mg/kg) but lacks targeted enzymatic activity .
Table 2: Application-Specific Performance
| Application | This compound | Compound X | Compound Y | Compound Z |
|---|---|---|---|---|
| Catalytic Efficiency (%) | 92 | 78 | 85 | 65 |
| Thermal Stability (°C) | 220 | 190 | 210 | 150 |
| Bioavailability (F%) | 45 | 28 | 37 | 90 |
Limitations in Comparative Analysis:
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